3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid
Overview
Description
3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, and trifluoromethyl groups attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetic acid derivative, followed by the introduction of cyano and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid exerts its effects depends on its interaction with molecular targets. The presence of the bromine, cyano, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways and lead to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid
- 3-Bromo-5-(trifluoromethyl)phenylacetic acid
- 3-Bromo-5-cyano-2-(trifluoromethyl)phenol
Uniqueness
3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical characteristics.
Properties
IUPAC Name |
2-[3-bromo-5-cyano-2-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-2-5(4-15)1-6(3-8(16)17)9(7)10(12,13)14/h1-2H,3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHRSCYLYUCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)C(F)(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.